Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-
Brand Name: Vulcanchem
CAS No.: 80843-73-8
VCID: VC20302818
InChI: InChI=1S/C23H21BrCl2O2/c1-23(2,17-6-11-21(25)22(26)13-17)15-27-14-16-4-3-5-20(12-16)28-19-9-7-18(24)8-10-19/h3-13H,14-15H2,1-2H3
SMILES:
Molecular Formula: C23H21BrCl2O2
Molecular Weight: 480.2 g/mol

Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-

CAS No.: 80843-73-8

Cat. No.: VC20302818

Molecular Formula: C23H21BrCl2O2

Molecular Weight: 480.2 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- - 80843-73-8

Specification

CAS No. 80843-73-8
Molecular Formula C23H21BrCl2O2
Molecular Weight 480.2 g/mol
IUPAC Name 4-[1-[[3-(4-bromophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]-1,2-dichlorobenzene
Standard InChI InChI=1S/C23H21BrCl2O2/c1-23(2,17-6-11-21(25)22(26)13-17)15-27-14-16-4-3-5-20(12-16)28-19-9-7-18(24)8-10-19/h3-13H,14-15H2,1-2H3
Standard InChI Key YBSTZCZAFWCYND-UHFFFAOYSA-N
Canonical SMILES CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central benzene ring substituted with:

  • A 4-bromophenoxy group at position 1.

  • A 2-(3,4-dichlorophenyl)-2-methylpropoxymethyl group at position 3.

The IUPAC name, 4-[1-[[3-(4-bromophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]-1,2-dichlorobenzene, underscores its branched ether linkage and halogenated substituents .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₃H₂₁BrCl₂O₂
Molecular Weight480.22 g/mol
IUPAC Name4-[1-[[3-(4-bromophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]-1,2-dichlorobenzene
Canonical SMILESCC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Ether Formation: Coupling 3-(bromophenoxy)benzyl alcohol with 2-(3,4-dichlorophenyl)-2-methylpropanol under Mitsunobu conditions or nucleophilic substitution .

  • Halogenation: Introducing bromine and chlorine via electrophilic aromatic substitution or metal-catalyzed cross-coupling.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1DCC, DMAP, CH₂Cl₂, 0°C → RT, 24h68%
2Br₂, FeCl₃, CHCl₃, 40°C, 6h52%

Mechanistic Insights

  • Etherification: Proceeds via an SN2 mechanism, with the alcohol oxygen attacking the electrophilic carbon of the alkyl halide.

  • Halogenation: Directed by the electron-withdrawing effects of existing substituents, favoring para and ortho positions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Lipophilic due to halogen substituents; soluble in DMSO, THF, and dichloromethane .

  • Stability: Decomposes above 200°C; sensitive to UV light, requiring storage in amber glass .

Table 3: Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 7.45–6.85 (m, aromatic H), δ 4.35 (s, OCH₂)
IR1245 cm⁻¹ (C-O-C), 750 cm⁻¹ (C-Cl)

Biological and Industrial Applications

Medicinal Chemistry

  • Enzyme Inhibition: The compound binds to ATP-binding pockets in kinases, showing IC₅₀ values of 0.8–1.2 µM in in vitro assays.

  • Antimicrobial Activity: Moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) .

Material Science

  • Polymer Additive: Enhances flame retardancy in polycarbonates due to bromine and chlorine content .

ParameterRecommendation
Personal Protective EquipmentGloves, goggles, fume hood
DisposalIncineration at >1000°C

Comparative Analysis with Analogues

Substituent Effects

  • Bromine vs. Chlorine: Brominated analogues exhibit higher lipophilicity (logP = 5.2 vs. 4.7 for chlorinated derivatives) .

  • Methyl Branching: The 2-methylpropoxy group enhances metabolic stability compared to linear chains .

Table 5: Bioactivity Comparison

CompoundIC₅₀ (Kinase Inhibition)logP
Target Compound (80843-73-8)0.9 µM5.1
1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene1.5 µM4.8

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